Topiramate-d12

Catalog No.
S862442
CAS No.
1279037-95-4
M.F
C12H21NO8S
M. Wt
351.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Topiramate-d12

CAS Number

1279037-95-4

Product Name

Topiramate-d12

IUPAC Name

[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate

Molecular Formula

C12H21NO8S

Molecular Weight

351.44 g/mol

InChI

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3

InChI Key

KJADKKWYZYXHBB-RFYKXYJISA-N

SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C

Synonyms

2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fuctopyranose-d12 1-Sulfamate; Epitoma-d12; Epitomax-d12; McN 4853-d12; RWJ 17021-d12; TPM-d12; Topamac-d12; Topamax-d12; Topimax-d12; Topina-d12; Topomax-d12;

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C

Isomeric SMILES

[2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H]

Topiramate-d12 is a deuterated form of the anticonvulsant drug topiramate, which is primarily utilized in the treatment of epilepsy and migraine prevention. The chemical formula for Topiramate-d12 is C₁₂H₉D₁₂NO₈S, with a molecular weight of 351.44 g/mol. This compound features a sulfamate group and is classified as a ketohexose derivative, exhibiting unique structural characteristics that enhance its pharmacological properties compared to its non-deuterated counterpart .

  • Topiramate-d12 itself does not have a distinct mechanism of action. It serves as a tool to study the mechanism of topiramate, which is a broad-spectrum antiepileptic drug. Topiramate's mechanism involves multiple effects on the nervous system, including enhancing GABAergic activity, inhibiting glutamate receptors, and modulating sodium and calcium channels.
  • Topiramate-d12 is likely to share similar safety concerns as topiramate, which can cause side effects like dizziness, drowsiness, and cognitive issues.
  • Specific data on topiramate-d12 toxicity is not available due to its use in research settings and not as a therapeutic agent.
  • As a general precaution, topiramate-d12 should be handled with standard laboratory safety practices, wearing appropriate personal protective equipment (PPE) when working with it.
Typical of sulfamate esters and keto compounds. Its structure allows it to undergo:

  • Nucleophilic Substitution Reactions: The sulfamate group can be involved in nucleophilic attack, making it reactive towards amines and alcohols.
  • Deuterium Exchange Reactions: Due to the presence of deuterium, Topiramate-d12 can participate in exchange reactions that are useful in tracing studies or metabolic investigations.
  • Carbonic Anhydrase Inhibition: Similar to topiramate, Topiramate-d12 inhibits carbonic anhydrase, which is crucial for its anticonvulsant activity .

Topiramate-d12 exhibits biological activities akin to those of topiramate, including:

  • Anticonvulsant Effects: It helps manage seizures by modulating neurotransmitter release and inhibiting excitatory pathways.
  • Migraine Prevention: The compound is effective in reducing the frequency of migraine attacks through its action on neurotransmitter systems.
  • Carbonic Anhydrase Inhibition: The inhibition of this enzyme contributes to its mechanism of action .

The synthesis of Topiramate-d12 involves several steps:

  • Starting Materials: The synthesis typically begins with precursors that contain deuterated elements.
  • Sulfamation: A sulfamate group is introduced through reaction with sulfur trioxide or related reagents.
  • Cyclization: The formation of the cyclic structure occurs through condensation reactions involving ketones and alcohols.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels (>95% by NMR) and ensure the incorporation of deuterium .

Topiramate-d12 is primarily used in:

  • Pharmacokinetic Studies: Its deuterated nature allows for more precise tracking in metabolic studies.
  • Research on Anticonvulsants: It serves as a valuable tool in understanding the mechanisms of action of anticonvulsant drugs.
  • Drug Development: Researchers utilize Topiramate-d12 to explore new formulations and therapeutic strategies for epilepsy and migraines .

Interaction studies involving Topiramate-d12 focus on its effects on various biological systems:

  • Drug-Drug Interactions: Research indicates that Topiramate-d12 may interact with other medications metabolized by cytochrome P450 enzymes, influencing their efficacy and safety profiles.
  • Metabolic Pathways: Studies have shown that the incorporation of deuterium can alter metabolic pathways, providing insights into how modifications affect drug behavior in vivo .

Topiramate-d12 shares similarities with several compounds but retains unique features due to its deuterated structure. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
TopiramateC₁₂H₂₁NO₈SNon-deuterated; widely used as an anticonvulsant
ZonisamideC₁₃H₁₄N₂O₃SSulfonamide class; used for epilepsy
LamotrigineC₁₄H₁₄ClN₃O₂Antiepileptic; different mechanism of action
Valproic AcidC₈H₁₅NO₂Broad-spectrum anticonvulsant; also mood stabilizer

Topiramate-d12's uniqueness lies in its isotopic labeling, which allows for enhanced tracking in pharmacological studies while maintaining similar biological activity to topiramate. This characteristic makes it particularly valuable for research applications where understanding drug metabolism and interactions is critical .

Purity

98% by HPLC; 99% atom D;

XLogP3

-0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

351.17410875 g/mol

Monoisotopic Mass

351.17410875 g/mol

Heavy Atom Count

22

Tag

Topiramate

Related CAS

97240-79-4 (unlabelled)

Dates

Modify: 2023-08-15

Explore Compound Types